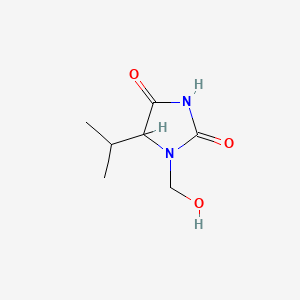
7-Hydroxy Granisetron Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy Granisetron Hydrochloride: is a derivative of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily used in the medical field for its antiemetic properties, particularly in preventing nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Granisetron Hydrochloride involves several steps, starting with the preparation of the granisetron base. The hydroxylation of granisetron is achieved through specific reaction conditions that introduce a hydroxyl group at the 7th position of the molecule. This process typically involves the use of reagents such as sodium hydride and solvents like tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process includes the preparation of a primary solution containing granisetron hydrochloride, pH regulators, isotonic regulators, and stabilizers. The solution is then filtered, filled, and sterilized to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy Granisetron Hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: 7-Hydroxy Granisetron Hydrochloride is used as a reference standard in pharmaceutical testing and research. It helps in the development of new antiemetic drugs and the study of serotonin receptor interactions .
Biology: In biological research, this compound is used to study the effects of serotonin receptor antagonists on cellular processes and neurotransmission .
Medicine: Medically, it is used to prevent nausea and vomiting in patients undergoing chemotherapy, radiation therapy, and surgery. Its effectiveness in blocking serotonin receptors makes it a valuable tool in clinical settings .
Industry: In the pharmaceutical industry, this compound is used in the formulation of antiemetic drugs and as a quality control standard .
Mecanismo De Acción
7-Hydroxy Granisetron Hydrochloride exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract. By blocking these receptors, the compound prevents the activation of the vomiting center in the brain, thereby reducing nausea and vomiting .
Comparación Con Compuestos Similares
Granisetron: The parent compound, also a 5-HT3 receptor antagonist.
Ondansetron: Another 5-HT3 receptor antagonist used for similar purposes.
Dolasetron: A related compound with antiemetic properties.
Uniqueness: 7-Hydroxy Granisetron Hydrochloride is unique due to the presence of the hydroxyl group at the 7th position, which may enhance its binding affinity and selectivity for the 5-HT3 receptor. This modification can potentially improve its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Propiedades
Número CAS |
133841-04-0 |
|---|---|
Fórmula molecular |
C18H25ClN4O2 |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H |
Clave InChI |
MBSNWMLKHVHIJB-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
SMILES canónico |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
Sinónimos |
7-Hydroxy-1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)


![[(E)-2-methoxyethenoxy]benzene](/img/structure/B588799.png)

